molecular formula C16H20ClN3S B7821599 Isothipendyl hydrochloride CAS No. 34433-15-3

Isothipendyl hydrochloride

Cat. No.: B7821599
CAS No.: 34433-15-3
M. Wt: 321.9 g/mol
InChI Key: RQHCFTORMXCNGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isothipendyl hydrochloride involves the reaction of 1-azaphenothiazine with sodium hydride and anhydrous acetonitrile under nitrogen protection. The reaction mixture is refluxed, followed by the addition of 1-para-toluene sulfonyl-2-N,N-dimethyl propylamine. The mixture is further refluxed, cooled, and filtered to obtain this compound as white crystals .

Industrial Production Methods: The industrial production method involves continuous reactions without the need for intermediate separation. This process is advantageous due to its simplicity, low equipment investment, and high yield (over 70%) with a purity of over 99% .

Chemical Reactions Analysis

Types of Reactions: Isothipendyl hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions are less common for this compound.

    Substitution: this compound can undergo substitution reactions, particularly involving its aromatic rings and nitrogen atoms.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Isothipendyl hydrochloride has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

    Promethazine: Another first-generation antihistamine with similar sedative and anticholinergic properties.

    Prothipendyl: Shares structural similarities and is used for similar therapeutic purposes.

Uniqueness: Isothipendyl hydrochloride is unique due to its specific binding affinity for histamine H1 receptors and its combined antihistaminic, anticholinergic, and antiserotoninergic effects. This combination makes it particularly effective in treating allergic reactions and pruritus .

Properties

IUPAC Name

N,N-dimethyl-1-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S.ClH/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19;/h4-10,12H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHCFTORMXCNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046845
Record name Isothipendyl hydrochloride
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Molecular Weight

321.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34433-15-3, 1225-60-1
Record name 10H-Pyrido[3,2-b][1,4]benzothiazine-10-ethanamine, N,N,α-trimethyl-, hydrochloride (1:?)
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Record name Isothipendyl hydrochloride
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Record name Isothipendyl hydrochloride [JAN]
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Record name 10-(2-(Dimethylamino)propyl)-10H-pyrido(3,2-b)(1,4)benzothiazine hydrochloride
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Record name isothipendyl hydrochloride
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Record name 10-[2-(dimethylamino)propyl]-10H-pyrido[3,2-b][1,4]benzothiazine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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